Home > Products > Screening Compounds P103776 > 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile
1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile -

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Catalog Number: EVT-15495734
CAS Number:
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential applications as a kinase inhibitor. The compound features a cyclopropane moiety linked to a pyridazine ring, which contributes to its biological activity. The structure can be represented by the molecular formula C8H8N4C_8H_8N_4 and a molecular weight of approximately 164.18 g/mol.

Source

This compound has been referenced in various patents and scientific literature, particularly in the context of developing new therapeutic agents targeting specific kinases involved in cancer and other diseases .

Classification

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is classified under organic compounds, specifically as a nitrile derivative due to the presence of the cyano group (-C≡N). It falls within the broader category of heterocyclic compounds, featuring nitrogen-containing rings.

Synthesis Analysis

Methods

The synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile typically involves several key steps:

  1. Formation of Pyridazine Ring: The synthesis often starts with the preparation of a substituted pyridazine. This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.
  2. Cyclopropanation: Following the formation of the pyridazine, cyclopropanation can be performed using suitable reagents such as diazomethane or other cyclopropanating agents to introduce the cyclopropane moiety.
  3. Nitrile Formation: The final step involves converting a suitable precursor into the nitrile form, typically through dehydration or substitution reactions .

Technical Details

The reaction conditions may vary depending on the specific reagents used, but typically include solvents such as methanol or dichloromethane and may require heating or refluxing to promote reaction completion.

Molecular Structure Analysis

Structure

The molecular structure of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile can be depicted as follows:

  • Molecular Formula: C8H8N4C_8H_8N_4
  • Molecular Weight: 164.18 g/mol
  • Structure: The compound consists of a cyclopropane ring attached to a pyridazine ring, with a cyano group at the carbon adjacent to the cyclopropane.

Data

The compound's structural features can be analyzed using techniques like NMR spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and electronic properties .

Chemical Reactions Analysis

Reactions

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile may participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridazine ring enables electrophilic substitution reactions.
  3. Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions .

Technical Details

The specific reaction pathways depend on the reagents used and the desired outcome, with conditions such as temperature and solvent choice influencing reaction efficiency.

Mechanism of Action

Process

The mechanism of action for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile primarily relates to its role as a kinase inhibitor. Kinases are enzymes that transfer phosphate groups from ATP to specific substrates, playing critical roles in cell signaling and regulation.

  1. Binding Affinity: The compound likely binds to the ATP-binding site of target kinases, inhibiting their activity.
  2. Conformational Changes: Binding may induce conformational changes in the kinase structure, further preventing substrate phosphorylation.

Data

Studies have shown that compounds with similar structures exhibit significant inhibitory effects on various kinases, suggesting that this compound may also demonstrate similar biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility may vary based on solvents; polar solvents generally enhance solubility due to hydrogen bonding capabilities.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles and electrophiles due to functional groups present .
Applications

Scientific Uses

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is primarily investigated for its potential applications in drug development, particularly as an inhibitor for specific kinases involved in cancer pathways. Its unique structural features make it a candidate for further research into targeted therapies that could lead to more effective treatment options for various malignancies .

Synthesis and Optimization of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Multi-Step Synthetic Routes Involving Pyridazine Ring Formation and Cyclopropanation

The synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile relies on convergent strategies combining pyridazine core construction with cyclopropane ring assembly. Two principal routes dominate:

  • Cyclopropanation-Pyridazine Coupling: A cyclopropanecarbonitrile precursor is synthesized via Kulinkovich-type reactions involving ethyl oleate and titanium(IV) ethoxide, yielding the strained cyclopropane ring. This intermediate undergoes Suzuki-Miyaura cross-coupling with a preformed 3-bromo-5-methylpyridazine scaffold under Pd(PPh₃)₄ catalysis (toluene/water, 80°C), achieving >75% coupling efficiency [1].
  • Pyridazine-First Functionalization: 3,6-Disubstituted pyridazines are synthesized by condensing maleic hydrazide with acrolein derivatives, followed by dehydrogenation. Subsequent nucleophilic aromatic substitution at C3 with bromocyclopropanecarbonitrile (K₂CO₃, DMF, 60°C) installs the cyclopropylnitrile moiety [6].

Table 1: Comparative Synthetic Routes

Route SequenceKey ReactionCatalyst/ConditionsYield (%)Limitations
Cyclopropanation → CouplingSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, 80°C78–82Requires anhydrous conditions
Pyridazine → SNArNucleophilic substitutionK₂CO₃, DMF, 60°C65–70Competing hydrolysis at nitrile group

Critical to both routes is controlling regioselectivity during pyridazine functionalization. Methyl-directed lithiation at C4 of 3-bromo-5-methylpyridazine enables electrophilic trapping, but competes with Br/Mg exchange in Grignard approaches. Optimized lithiation uses n-BuLi (−78°C, THF) with subsequent quenching by N-fluorobenzenesulfonimide (NFSI) to introduce fluorine, a precursor for further functionalization [1] [6].

Reagent Selection for Nitrile Group Introduction and Functionalization Strategies

The nitrile group serves as a versatile handle for downstream derivatization, making its efficient installation paramount. Key methodologies include:

  • Cyano-Dehalogenation: Bromocyclopropane precursors undergo cyanation using Zn(CN)₂/Pd(dppf)Cl₂ in DMF (100°C, 12 h), achieving 85% conversion but requiring strict exclusion of moisture to suppress hydrolysis [3].
  • Sandmeyer-Type Reactions: Cyclopropyl diazonium salts derived from amino precursors react with CuCN/KCN in aqueous ethanol (50°C), yielding the nitrile in ≤60% yield due to competing reduction byproducts [1].
  • Electrophilic Cyanation: Organometallic intermediates (e.g., cyclopropyl Grignard reagents) react with p-TolSO₂CN (tosyl cyanide) in THF (−40°C), providing nitriles in >90% yield but requiring cryogenic conditions [3].

Functionalization leverages the nitrile’s reactivity:

  • Hydrolysis: Concentrated HCl (110°C, 6 h) converts the nitrile to cyclopropanecarboxamide (85% yield), a precursor for esters or acids [1].
  • Reduction: Diisobutylaluminum hydride (DIBAL-H) in toluene (−78°C) generates the aldehyde, enabling reductive aminations. Over-reduction to the primary alcohol is minimized at sub-stoichiometric DIBAL-H (0.95 equiv) [3].

Table 2: Nitrile Introduction Reagents

MethodReagent SystemConditionsYield (%)Purity
Pd-Catalyzed CyanationZn(CN)₂, Pd(dppf)Cl₂DMF, 100°C, 12 h85>98%
Sandmeyer ReactionCuCN/KCNEtOH/H₂O, 50°C, 4 h55–6090–95%
Electrophilic Cyanationp-TolSO₂CN, i-PrMgClTHF, −40°C, 1 h90–92>99%

Solvent Systems and Reaction Condition Optimization for Yield Enhancement

Solvent polarity critically influences reaction kinetics and regioselectivity:

  • Polar Aprotic Solvents (DMF, NMP): Maximize solubility in SNAr reactions (e.g., pyridazine substitution), but promote nitrile hydrolysis above 80°C. DMF/water (9:1) at 60°C balances reactivity and stability, yielding 80% product [6].
  • Ether Solvents (THF, 2-Me-THF): Preferred for lithiation and Grignard reactions. 2-Me-THF enhances sustainability (bio-based origin) while providing superior temperature control during exothermic additions [1].
  • Biphasic Systems (Toluene/Water): Enable Suzuki couplings with Pd catalysts. Addition of TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst increases yields by 15% via enhanced mass transfer [1].

Temperature optimization is equally crucial:

  • Cryogenic Conditions (−78°C): Essential for lithiation to prevent nucleophilic addition at C6 of the pyridazine ring.
  • Microwave-Assisted Synthesis: Reduces cyclopropanation time from 24 h to 30 min (150°C, sealed vessel), though scalability is limited by vessel volume [4].

Table 3: Solvent/Condition Optimization

ReactionOptimal SolventTemperatureAdditiveYield (%)
Pyridazine SNArDMF/H₂O (9:1)60°CK₂CO₃80
Suzuki CouplingToluene/H₂O (3:1)80°CTBAB88
LithiationTHF−78°Cn-BuLi75
Electrophilic CyanationTHF−40°Cp-TolSO₂CN92

Scalability Challenges in Industrial-Scale Production

Transitioning lab-scale synthesis to industrial production faces three major hurdles:

  • Thermal Management: Exothermic reactions (e.g., diazotization-cyanation) require jacketed reactors with controlled cooling rates to suppress runaway byproducts. Pilot-scale runs (>10 kg) revealed temperature gradients in large vessels reduce yields by 10–15% compared to bench reactions [6].
  • Purification Complexity: Chromatography is impractical at scale. Alternatives include:
  • Crystallization: Switching from ethanol to IPA/water (1:2) enhances crystal habit for the final compound, reducing solvent use by 40% while maintaining >99.5% purity [10].
  • Distillation: Removes high-boiling solvents (DMF, NMP) but risks nitrile decomposition above 130°C. Thin-film evaporators minimize residence time during solvent exchange [6].
  • Catalyst Cost and Removal: Pd residues must be <10 ppm in APIs. Polymer-immobilized Pd catalysts enable >99% metal recovery via filtration, though initial costs are 5× higher than Pd(PPh₃)₄. Iron sulfate washing reduces residual Pd to <5 ppm without product degradation [10].

Large-scale cyclopropanation (>100 L batches) faces additional challenges:

  • Cyclopropene Impurities: Formed via β-hydride elimination during poorly controlled cyclopropanations. Minimized by slow addition of the diazo precursor (<0.5 mL/min) and rigorous degassing of solvents [1] [6].
  • Nitrile Hydrolysis: Mitigated by controlling water content to <200 ppm in all solvents via molecular sieves [10].

Properties

Product Name

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

IUPAC Name

1-(5-methylpyridazin-3-yl)cyclopropane-1-carbonitrile

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c1-7-4-8(12-11-5-7)9(6-10)2-3-9/h4-5H,2-3H2,1H3

InChI Key

OSWXBLAFWOMUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)C2(CC2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.